M1/M2 Receptor Binding Non-Selectivity vs. Preferential M1 Affinity of 2-Ethyl and 3-Methylene Analogs
The racemic target compound (17) binds M1 and M2 muscarinic receptors with comparable affinity, demonstrating no subtype selectivity. In contrast, the 2-ethyl analogue (18) and 3-methylene analogue (29, YM-796) were found to display preferential affinity for M1 receptors over M2 receptors in the same study [1]. In radioligand displacement assays using rat cortical/hippocampal membranes, compound 17 (racemate) showed Ki = 3,800 nM at M1 ([3H]-pirenzepine) and Ki = 5,300 nM at M2 ([3H]-N-methyl-scopolamine), yielding an M2/M1 selectivity ratio of approximately 1.4 [2]. For reference, the muscarinic agonist RS-86 showed M1 Ki = 400 nM and M2 Ki = 970 nM in comparable assays, indicating a different selectivity profile [3].
| Evidence Dimension | M1 vs. M2 receptor binding affinity (Ki) and selectivity ratio |
|---|---|
| Target Compound Data | M1 Ki = 3,800 nM; M2 Ki = 5,300 nM; M2/M1 ratio ≈ 1.4 |
| Comparator Or Baseline | RS-86: M1 Ki = 400 nM, M2 Ki = 970 nM; Compound 18 (2-ethyl analogue): preferential M1 affinity (ratio not numerically reported but qualitatively established); YM-796 (29): preferential M1 affinity |
| Quantified Difference | Target compound shows ~1.4-fold M2/M1 ratio (non-selective), while RS-86 shows ~2.4-fold M2/M1 ratio. Compound 18 and 29 are reported as M1-preferring. |
| Conditions | Rat brain membrane preparations; [3H]-pirenzepine for M1, [3H]-N-methyl-scopolamine for M2; Tsukamoto et al. 1995 study |
Why This Matters
Procurement of a non-selective muscarinic agonist is essential when the experimental design requires simultaneous activation of both M1 and M2 subtypes, rather than the M1-biased signaling provided by the 2-ethyl or 3-methylene analogs.
- [1] Tsukamoto, S.; et al. Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists. Chem. Pharm. Bull. 1995, 43 (5), 842-852. View Source
- [2] BindingDB. Affinity data for BDBM50034651 (2,8-Dimethyl-1-oxa-8-aza-spiro[4.5]decan-3-one, CHEMBL40121). M1 Ki = 3.80E+3 nM; M2 Ki = 5.30E+3 nM. Data curated from ChEMBL, accessed 2026. View Source
- [3] BindingDB. Affinity data for BDBM50038212 (RS-86, 2-Ethyl-8-methyl-2,8-diaza-spiro[4.5]decane-1,3-dione). M1 Ki = 400 nM; M2 Ki = 970 nM. Data accessed 2026. View Source
